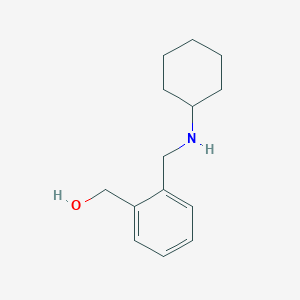

(2-Cyclohexylaminomethyl-phenyl)-methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-Cyclohexylaminomethyl-phenyl)-methanol is a chemical compound with the molecular formula C14H21NO. It is used primarily in proteomics research and has various applications in scientific studies .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclohexylaminomethyl-phenyl)-methanol typically involves the reaction of cyclohexylamine with benzaldehyde, followed by reduction. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium borohydride for the reduction step .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperatures and pressures to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to maintain consistency and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Cyclohexylaminomethyl-phenyl)-methanol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced further to form different derivatives using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base.

Major Products Formed

Oxidation: Formation of (2-Cyclohexylaminomethyl-phenyl)-methanone.

Reduction: Formation of (2-Cyclohexylaminomethyl-phenyl)-methane.

Substitution: Formation of (2-Cyclohexylaminomethyl-phenyl)-chloromethane.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of (2-Cyclohexylaminomethyl-phenyl)-methanol exhibit notable anticancer properties. For instance, compounds synthesized from similar structures have shown efficacy against breast cancer cell lines, such as MCF-7. These compounds demonstrated IC50 values lower than those of standard treatments like curcumin and methotrexate, indicating a higher potency in inhibiting cancer cell proliferation .

Mechanism of Action

The mechanism underlying the anticancer activity is often attributed to the ability of these compounds to interact with specific molecular targets involved in cancer progression. For example, docking studies have revealed strong binding affinities with HER2 Tyrosine Kinase, a critical target in certain breast cancers .

Neuropharmacology

Analgesic Properties

this compound has been investigated for its analgesic effects, particularly in models of inflammatory pain. Studies have shown that similar compounds can significantly reduce pain responses without the gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs) . This suggests potential for developing safer analgesics.

Immunomodulation

Potential as an Immunomodulator

Recent patents have indicated that derivatives of this compound may function as immunomodulators. These compounds could enhance or suppress immune responses, making them candidates for treating autoimmune diseases or enhancing vaccine efficacy .

Synthesis and Derivative Development

The synthesis of this compound involves various methodologies that can be adapted to create derivatives with enhanced properties. The Mannich reaction is one such method that facilitates the formation of this compound from phenolic precursors and cyclohexylamine .

Table 1: Summary of Applications and Findings

Case Studies

Case Study 1: Anticancer Efficacy

A study investigating a series of curcumin analogues including this compound derivatives found that these compounds exhibited strong anticancer activity against MCF-7 cells, with some achieving IC50 values significantly lower than conventional treatments .

Case Study 2: Pain Management

In a preclinical model assessing the analgesic effects of related compounds, significant pain relief was observed without the adverse effects typically seen with NSAIDs. This highlights the therapeutic potential of this compound derivatives in pain management strategies .

Wirkmechanismus

The mechanism by which (2-Cyclohexylaminomethyl-phenyl)-methanol exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (2-Cyclohexylaminomethyl-phenyl)-methanone

- (2-Cyclohexylaminomethyl-phenyl)-methane

- (2-Cyclohexylaminomethyl-phenyl)-chloromethane

Uniqueness

(2-Cyclohexylaminomethyl-phenyl)-methanol is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .

Biologische Aktivität

Overview

(2-Cyclohexylaminomethyl-phenyl)-methanol, also known as this compound hydrochloride, is a chemical compound with the molecular formula C14H21NO·HCl and a molecular weight of 255.78 g/mol. Its structure combines cyclohexylamine and phenylmethanol, providing unique properties that can influence its biological activity. This article explores the compound's biological effects, mechanisms of action, and potential applications in medicine and research.

The synthesis of this compound typically involves the reaction of cyclohexylamine with benzaldehyde, followed by reduction to form the alcohol derivative. Common reducing agents include sodium borohydride or lithium aluminum hydride. The hydrochloride salt is formed during this process, enhancing the compound's solubility in aqueous environments.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate these targets through:

- Enzyme Inhibition : It has been shown to inhibit various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : Interaction with neurotransmitter receptors may influence neurological functions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity. For example:

- Cytotoxicity : The compound has been tested for cytotoxic effects on various cell lines. In one study, it showed a dose-dependent inhibition of cell proliferation at concentrations ranging from 1 to 10 µM.

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic processes, demonstrating an IC50 value of approximately 19 nM against target enzymes in certain assays .

In Vivo Studies

Limited in vivo studies have explored the therapeutic potential of this compound. Preliminary findings suggest:

- Anti-inflammatory Effects : Animal models have indicated potential anti-inflammatory properties, although further research is needed to confirm these effects.

- Neuroprotective Potential : Some studies propose that the compound may offer neuroprotective benefits by modulating neurotransmitter systems.

Comparative Analysis

To better understand the significance of this compound within the context of similar compounds, a comparative analysis is useful:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Amine-Alcohol Hybrid | Enzyme inhibition, cytotoxicity |

| Cyclohexylamine | Aliphatic Amine | Intermediate in synthesis |

| Phenylmethanol | Aromatic Alcohol | Solvent, reagent |

This table highlights how this compound's unique structure allows it to participate in diverse chemical reactions while exhibiting notable biological activities.

Case Studies

-

Case Study on Cytotoxicity :

A study evaluated the cytotoxic effects of this compound on human foreskin fibroblasts (HFF). Results indicated a significant reduction in cell viability at concentrations above 5 µM, suggesting potential for further exploration in cancer treatment contexts . -

Case Study on Enzyme Interaction :

Research focused on the interaction of this compound with specific metabolic enzymes revealed substantial inhibition rates, indicating its potential as a lead compound for drug development targeting metabolic disorders .

Eigenschaften

CAS-Nummer |

436099-68-2 |

|---|---|

Molekularformel |

C14H22NO+ |

Molekulargewicht |

220.33 g/mol |

IUPAC-Name |

cyclohexyl-[[2-(hydroxymethyl)phenyl]methyl]azanium |

InChI |

InChI=1S/C14H21NO/c16-11-13-7-5-4-6-12(13)10-15-14-8-2-1-3-9-14/h4-7,14-16H,1-3,8-11H2/p+1 |

InChI-Schlüssel |

GECMHKWBEHHGMQ-UHFFFAOYSA-O |

SMILES |

C1CCC(CC1)NCC2=CC=CC=C2CO |

Kanonische SMILES |

C1CCC(CC1)[NH2+]CC2=CC=CC=C2CO |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.